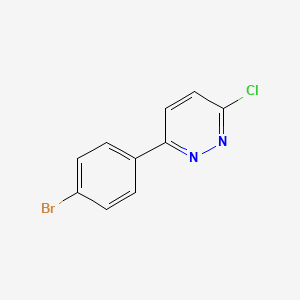

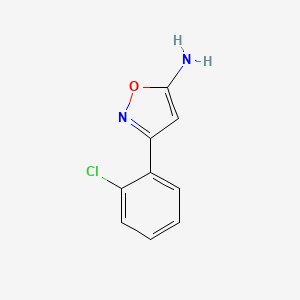

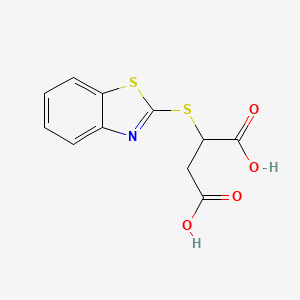

![molecular formula C15H17ClN4O B1276351 3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine CAS No. 27225-85-0](/img/structure/B1276351.png)

3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine involves a series of reactions starting with acylation and followed by recyclization with nitrogen nucleophiles. In one study, the acid-catalyzed acylation of 3,4-dimethoxyphenylacetone with γ-chlorobutyryl chloride produced 1-(3-chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate. This compound was then subjected to recyclization with various nitrogen nucleophiles, such as ammonia, primary amines, hydrazine derivatives, and hydroxylamine, leading to the formation of different isoquinolinium salts, including benzo[f]indolizinium, pyridazino[2,1-b]isoquinolinium, and 1,2-oxazino[2,1-b]isoquinolinium salts .

Molecular Structure Analysis

The molecular structure of the target compound is complex, featuring a pyridazino[3,4-b][1,4]benzoxazin moiety. This structure is likely derived from the rearrangement of benzoxazine compounds, as seen in the reaction of 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine with substituted pyridine N-oxides. The rearrangement introduces the benzoxazine moiety into various positions on the pyridine ring, which could be a key step in the synthesis of the target compound. The exact position of the benzoxazine moiety on the pyridine ring and the nature of the substituents can significantly influence the molecular properties and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the target compound are characterized by rearrangements and nucleophilic substitutions. The initial acylation and subsequent recyclization reactions are crucial for constructing the core structure of the compound. The rearrangement modes observed in the reaction of benzoxazine with pyridine N-oxides suggest that the target compound could also undergo similar transformations, potentially leading to a variety of structural analogs. These reactions are not only important for the synthesis of the target compound but also for understanding its reactivity and potential for further chemical modifications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine are not detailed in the provided papers, the properties can be inferred from the molecular structure and the synthesis pathway. The presence of the chloro group and the benzoxazin ring suggests that the compound may exhibit significant polarity and could participate in hydrogen bonding. The compound's solubility, melting point, and stability would be influenced by these functional groups and the overall molecular architecture. Additionally, the reactivity of the compound with various nucleophiles indicates a potential for a wide range of chemical reactions, which could be exploited in further synthetic applications .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Synthesis and Biological Activity of Pyridazinooxazines: Research indicates the synthesis of novel fused ring compounds, including 3, 4-dihydro-2H-pyridazino [4, 5-b]-1, 4-oxazin-8 (7H)-ones, which have shown potent analgesic and significant anti-inflammatory activities in animal models (Matsuo, Tsukamoto, Takagi, & Sato, 1982).

Antibacterial Applications

- Synthesis and Evaluation of Antibacterial Activity: A study synthesized compounds including {(3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid} and {(6-chloro-3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid}, showing good antibacterial activity against strains like E. coli, Staphylococcus aureus, and others (Kadian, Maste, & Bhat, 2012).

Synthesis and Reaction Studies

- Synthesis and Reactions of 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium Perchlorate: This research involved acid-catalyzed acylation and recyclization with nitrogen nucleophiles leading to various salts (Kibalny, Afonin, & Dulenko, 2004).

Inhibitory Activity Against Enzymes

- Synthesis of New Derivatives of 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines: The study presented new 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines, synthesized for inhibitory activity against the soybean 15-lipoxygenase enzyme (Arghiani, Seyedi, Bakavoli, & Nikpour, 2015).

Herbicidal Applications

- Modes of Action of Pyridazinone Herbicides: A study on pyridazinone compounds revealed their inhibitory effect on photosynthesis and the Hill reaction in plants, accounting for their phytotoxicity and potential as herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Safety and Hazards

Propiedades

IUPAC Name |

3-(3-chloropyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c1-19(2)8-5-9-20-11-6-3-4-7-13(11)21-15-12(20)10-14(16)17-18-15/h3-4,6-7,10H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSMDUOSIYVQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423313 | |

| Record name | 3-(3-Chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine | |

CAS RN |

27225-85-0 | |

| Record name | 3-Chloro-N,N-dimethyl-5H-pyridazino[3,4-b][1,4]benzoxazine-5-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27225-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

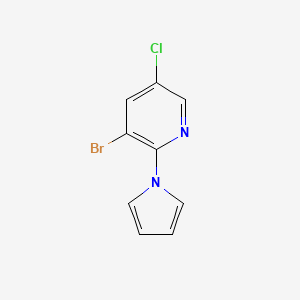

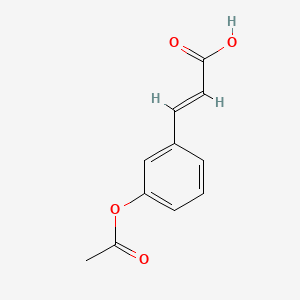

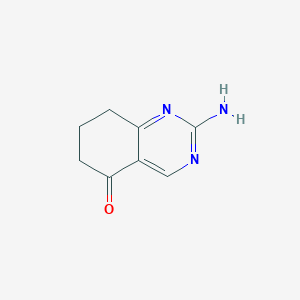

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)